molecular formula C7H12O3 B14217795 (2S)-2-[(But-2-en-1-yl)oxy]propanoic acid CAS No. 573671-59-7

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid

Katalognummer: B14217795
CAS-Nummer: 573671-59-7
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: BFUCXZIBVAOVRA-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a propanoic acid moiety substituted with a but-2-en-1-yloxy group at the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(But-2-en-1-yl)oxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of propanoic acid with but-2-en-1-ol under acidic conditions, followed by hydrolysis to yield the desired carboxylic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-2-[(But-2-en-1-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-[(But-2-en-1-yl)oxy]butanoic acid
  • (2S)-2-[(But-2-en-1-yl)oxy]pentanoic acid
  • (2S)-2-[(But-2-en-1-yl)oxy]hexanoic acid

Uniqueness

(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

573671-59-7

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

(2S)-2-but-2-enoxypropanoic acid

InChI

InChI=1S/C7H12O3/c1-3-4-5-10-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/t6-/m0/s1

InChI-Schlüssel

BFUCXZIBVAOVRA-LURJTMIESA-N

Isomerische SMILES

CC=CCO[C@@H](C)C(=O)O

Kanonische SMILES

CC=CCOC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.